

An In-depth Technical Guide to Benzotriazole-1-carboxamidinium Tosylate

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Compound of Interest

Compound Name: Benzotriazole-1-carboxamidinium tosylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Benzotriazole-1-carboxamidinium tosylate**, a versatile reagent in organic synthesis. The information is compiled from peer-reviewed literature and chemical supplier data to assist researchers and professionals in its effective application.

Core Physicochemical Properties

Benzotriazole-1-carboxamidinium tosylate is a stable, non-hygroscopic, fine white crystalline solid.^[1] It is primarily utilized as an efficient guanidinating agent for the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.^[1]

Structural and Molecular Data

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ N ₅ O ₃ S	[2]
Molecular Weight	333.37 g/mol	[2] [3]
Appearance	Fine white needles/crystalline powder	[1]
Melting Point	186-192 °C	
CAS Number	163853-10-9	[2]

Solubility and Stability

Qualitative data indicates that **Benzotriazole-1-carboxamidinium tosylate** is soluble in organic solvents such as Dimethylformamide (DMF) and Acetonitrile (CH₃CN).[\[1\]](#)[\[4\]](#) The compound is described as a stable, non-hygroscopic solid, suggesting good shelf-life under standard laboratory conditions.[\[1\]](#)

Acidity (pKa)

The specific pKa of **Benzotriazole-1-carboxamidinium tosylate** is not readily available in the literature. However, the guanidinium group is a very weak acid (and thus a strong conjugate base). The pKa of the guanidinium ion itself is reported to be 13.6, indicating that it exists almost exclusively in its protonated form in neutral aqueous solutions.[\[5\]](#)[\[6\]](#) The pKa of the arginine guanidinium group has been determined to be approximately 13.8.[\[7\]](#) This suggests that **Benzotriazole-1-carboxamidinium tosylate** is a salt of a strong base and a strong acid (p-toluenesulfonic acid), and the cation will remain protonated under most reaction conditions.

Spectroscopic Data

Detailed spectral analyses are crucial for the characterization of **Benzotriazole-1-carboxamidinium tosylate**.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are primary methods for the characterization of this compound. The data reported by Katritzky et al. is as follows[\[1\]](#):

¹H NMR (DMSO-d₆, 300 MHz):

- δ (ppm): 2.2 (s, 3H), 7.1 (d, 2H, J=7.9 Hz), 7.5 (d, 2H, J=8.1 Hz), 7.6-7.8 (m, 2H), 8.1-8.2 (m, 1H), 8.3-8.4 (m, 1H), 9.3 (s, 2H), 9.7 (s, 2H)

¹³C NMR (DMSO-d₆, 75 MHz):

- δ (ppm): 20.8, 113.3, 120.0, 125.5, 126.1, 128.5, 130.2, 138.2, 145.4, 145.8, 153.2

IR and UV-Vis Spectroscopy

Specific IR and UV-Vis spectra for **Benzotriazole-1-carboxamidinium tosylate** are not widely published. However, the expected spectral features can be inferred from its constituent parts:

- IR Spectrum: The spectrum would be a composite of the benzotriazole, carboxamidinium, and tosylate moieties. Key expected absorptions include N-H stretching from the amidinium group, C=N stretching, aromatic C-H and C=C stretching from the benzotriazole and tosyl groups, and strong S=O and S-O stretching from the tosylate anion.
- UV-Vis Spectrum: The UV-Vis spectrum is expected to be dominated by the electronic transitions of the benzotriazole ring system. Benzotriazole derivatives are known to absorb in the UV region.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and application of **Benzotriazole-1-carboxamidinium tosylate**.

Synthesis of Benzotriazole-1-carboxamidinium tosylate

This protocol is adapted from the work of Katritzky et al.[\[1\]](#)

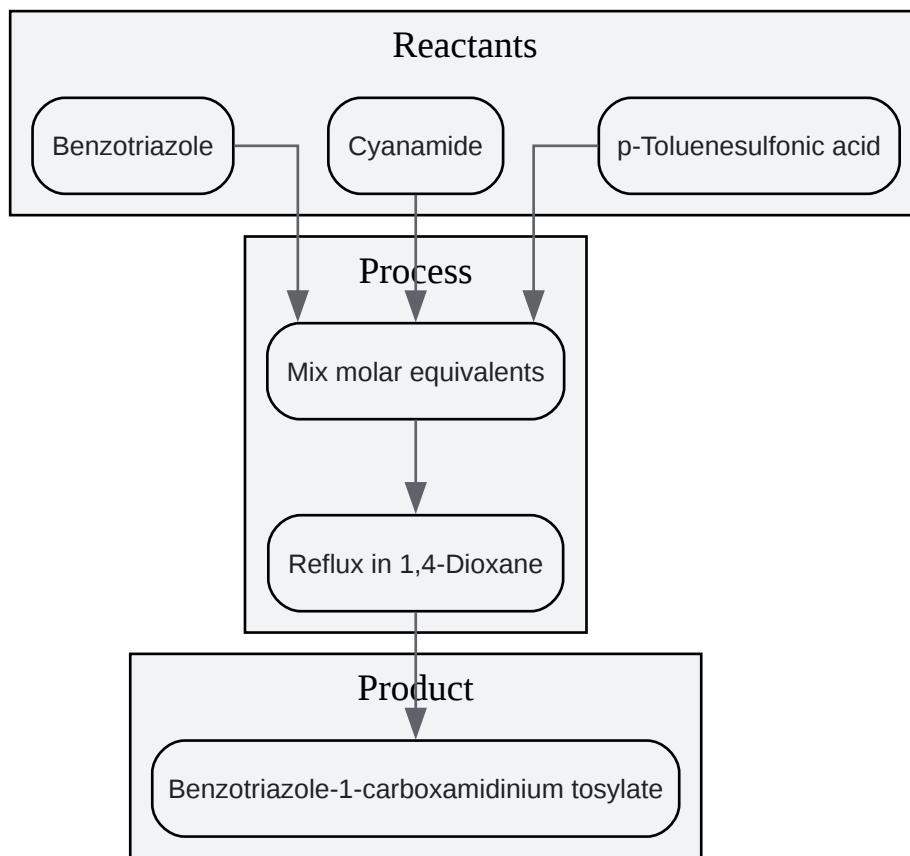
Materials:

- Benzotriazole
- Cyanamide
- p-Toluenesulfonic acid (p-TSOH)

- 1,4-Dioxane

Procedure:

- A mixture of molar equivalents of benzotriazole, cyanamide, and p-toluenesulfonic acid is prepared.
- The mixture is refluxed in 1,4-dioxane.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product is isolated, yielding stable, non-hygroscopic, fine white needles.



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Caption: Synthesis workflow for **Benzotriazole-1-carboxamidinium tosylate**.

General Procedure for the Guanidinylation of Amines

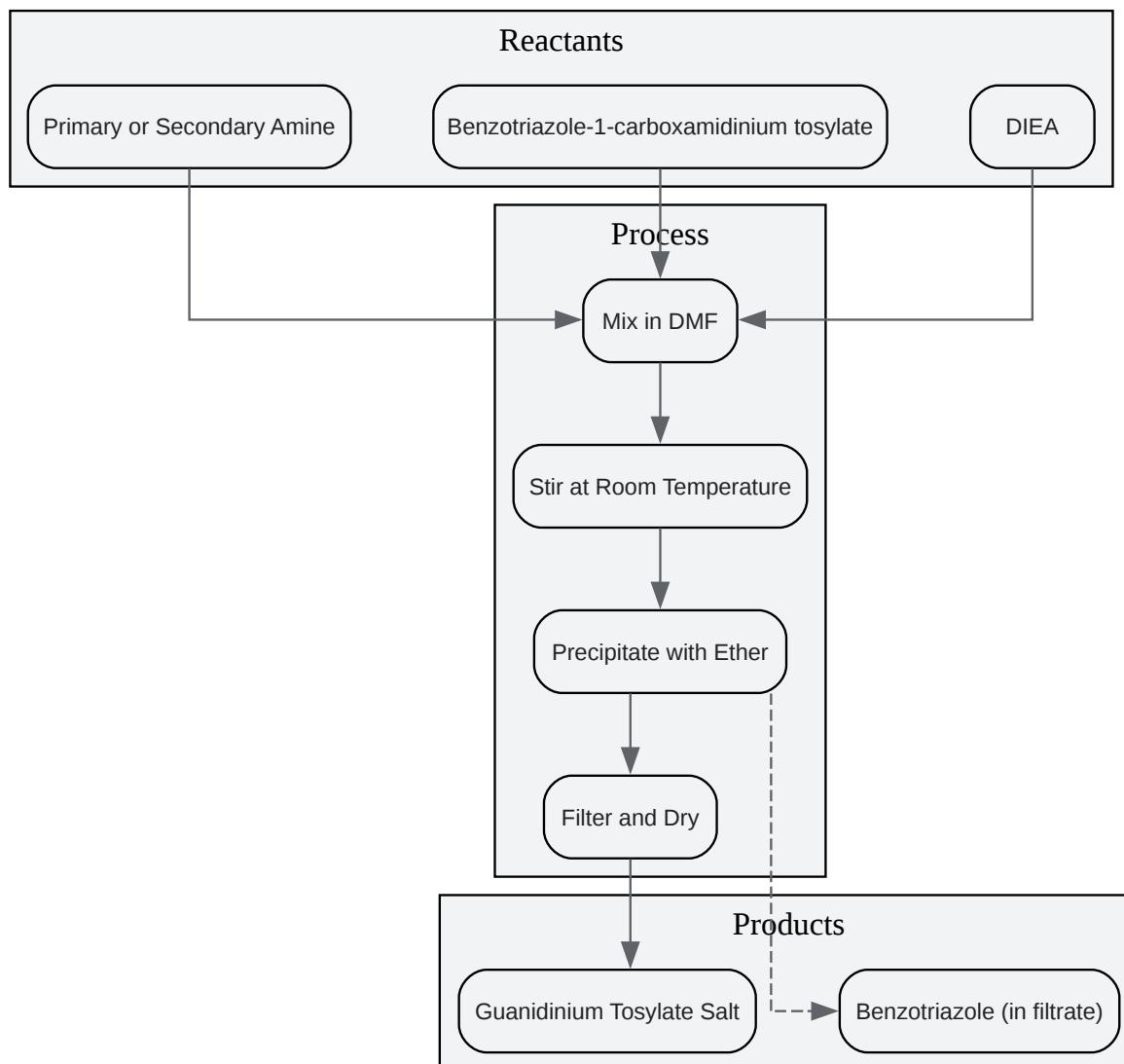
This reagent is effective for the conversion of various primary and secondary amines to their corresponding guanidines.[\[1\]](#)

Materials:

- **Benzotriazole-1-carboxamidinium tosylate**
- Amine (primary or secondary)
- Diisopropylethylamine (DIEA)
- Dimethylformamide (DMF)
- Ether

Procedure:

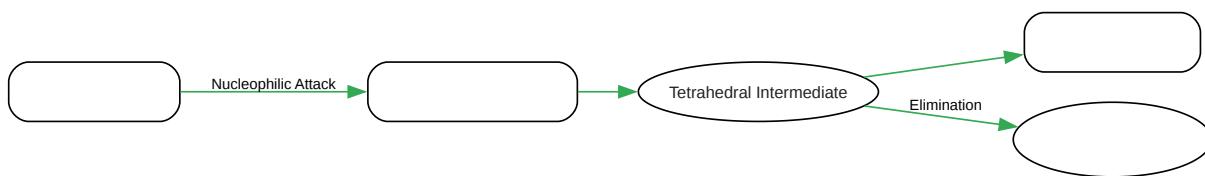
- To a solution of the amine and one molar equivalent of diisopropylethylamine (DIEA) in DMF, add one molar equivalent of **Benzotriazole-1-carboxamidinium tosylate**.
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with ether to precipitate the guanidinium tosylate salt.
- The precipitate can be collected by filtration, washed with ether, and dried.

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Caption: Experimental workflow for the guanidinylation of amines.

Logical Relationships in Reactivity

The utility of **Benzotriazole-1-carboxamidinium tosylate** as a guanidinylating agent stems from the good leaving group ability of benzotriazole.

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Caption: Mechanism of the guanidinylation reaction.

Conclusion

Benzotriazole-1-carboxamidinium tosylate is a highly effective and convenient reagent for the synthesis of guanidines from amines. Its stability, ease of handling, and the mild reaction conditions required for its use make it a valuable tool in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where the guanidine moiety is a common structural feature. This guide provides the core physicochemical data and experimental protocols to facilitate its successful application in a research setting.

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